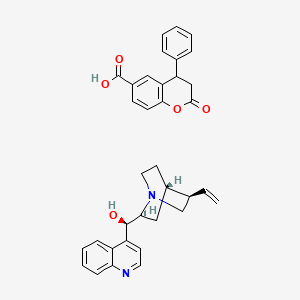

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt

Description

Propriétés

Formule moléculaire |

C35H34N2O5 |

|---|---|

Poids moléculaire |

562.7 g/mol |

Nom IUPAC |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylic acid |

InChI |

InChI=1S/C19H22N2O.C16H12O4/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;17-15-9-12(10-4-2-1-3-5-10)13-8-11(16(18)19)6-7-14(13)20-15/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1-8,12H,9H2,(H,18,19)/t13-,14-,18-,19+;/m0./s1 |

Clé InChI |

ZSGASMPNHVEHND-YYXOUSRLSA-N |

SMILES isomérique |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.C1C(C2=C(C=CC(=C2)C(=O)O)OC1=O)C3=CC=CC=C3 |

SMILES canonique |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C1C(C2=C(C=CC(=C2)C(=O)O)OC1=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Core

The synthesis typically involves multi-step organic transformations:

- Step 1: Construction of the coumarin ring

Starting from appropriately substituted salicylaldehydes or phenols bearing a carboxyl group at the 6-position, the coumarin ring is formed via a Knoevenagel or Pechmann condensation with β-ketoesters or equivalents. - Step 2: Introduction of the 4-phenyl substituent

The 4-position can be functionalized by Pd-catalyzed direct arylation or by using 4-phenyl-substituted precursors in the ring closure step. Alternatively, Wittig olefination followed by hydrogenation can yield the 3,4-dihydrocoumarin system with the phenyl group at C-4. - Step 3: Reduction to 3,4-dihydrocoumarin

Partial hydrogenation of the coumarin double bond (C3-C4) is performed under catalytic hydrogenation conditions (e.g., Pd/C, H2 atmosphere) to yield the dihydro derivative.

This approach yields 6-carboxyl-4-phenyl-3,4-dihydrocoumarin as a pure organic acid suitable for salt formation.

Preparation of Cinchonidine Salt of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin

Salt Formation Strategy

The cinchonidine salt is prepared by combining the acidic coumarin derivative with cinchonidine, a chiral bicyclic amine containing quinoline and azabicyclo moieties. The salt formation is a straightforward acid-base reaction:

- Step 1: Dissolution

Dissolve 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in a suitable solvent (e.g., methanol, ethanol, or acetone). - Step 2: Addition of cinchonidine

Add an equimolar amount of cinchonidine to the solution under stirring at room temperature. - Step 3: Salt precipitation

The salt precipitates out due to decreased solubility, or can be induced by cooling or solvent evaporation. - Step 4: Isolation and drying

The solid salt is filtered, washed, and dried under vacuum.

This method yields the cinchonidine salt as a neat solid with defined stereochemistry and purity suitable for further applications.

Molecular and Structural Data

| Parameter | Data |

|---|---|

| Molecular Formula | C19H22N2O · C16H12O4 |

| Molecular Weight | 562.655 g/mol |

| CAS Number | 380636-40-8 |

| IUPAC Name | (R)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol; 2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylic acid |

| Physical Form | Neat solid |

| Origin | Canada |

The salt formation involves proton transfer from the carboxyl group of the coumarin acid to the basic nitrogen of cinchonidine, producing a stable ion pair with chiral recognition properties.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| Coumarin ring formation | Pechmann or Knoevenagel condensation | Substituted salicylaldehyde, β-ketoester | Acid catalyst, heat | Coumarin core with C-6 carboxyl |

| 4-Phenyl substitution | Pd-catalyzed C-H arylation or Wittig olefination | Pd(II) catalyst, aryl halide or phosphonium ylide | Mild heating or room temp | 4-Phenyl coumarin derivative |

| Partial hydrogenation | Catalytic hydrogenation | Pd/C, H2 gas | Ambient temperature, pressure | 3,4-Dihydrocoumarin |

| Salt formation with cinchonidine | Acid-base reaction | Cinchonidine, solvent (MeOH, EtOH) | Room temperature, stirring | Stable cinchonidine salt |

Analyse Des Réactions Chimiques

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt is a biochemical compound with the molecular formula and a molecular weight of 562.65 g/mol . It is also known by the CAS number 380636-40-8 .

Scientific Research Applications

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt has several applications in scientific research:

- Chemistry It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

- Biology It is employed in biochemical assays and as a probe in molecular biology studies.

- Medicine It is under investigation for potential therapeutic properties and as a lead compound in drug discovery.

- Industry It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Chemical Reactions

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt undergoes various chemical reactions:

- Oxidation This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Mécanisme D'action

The mechanism of action of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system.

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin cinchonidine salt is a chiral organic salt formed by the acid-base reaction between 6-carboxyl-4-phenyl-3,4-dihydrocoumarin (CAS: 356782-33-7) and cinchonidine, a naturally occurring alkaloid. The free acid component, 6-carboxyl-4-phenyl-3,4-dihydrocoumarin, has a molecular formula C₁₆H₁₂O₄ , a density of 1.338 g/cm³ , and a boiling point of 434.5°C at 760 mmHg . Its cinchonidine salt (CAS: 380636-40-8) is structurally characterized by the protonation of cinchonidine’s tertiary amine by the carboxylic acid group of the coumarin derivative, forming an ionic complex. This salt enhances solubility in polar solvents compared to the free acid, a property critical for applications in asymmetric catalysis and chiral resolution .

Comparison with Similar Compounds

Other Cinchonidine Salts

Cinchonidine forms salts with various carboxylic acids to improve solubility and catalytic performance. Key comparisons include:

Key Findings :

- The benzyl ammonium cinchonidine salt exhibits higher solubility in ionic liquids but lower enantiomeric excess (ee) compared to other salts, likely due to steric effects .

- The bicyclic lactone salt achieves >90% ee in resolution processes, suggesting that 6-carboxyl-4-phenyl-3,4-dihydrocoumarin cinchonidine salt may similarly excel in chiral separations .

Dihydrocoumarin Derivatives

Comparing the cinchonidine salt with other dihydrocoumarin salts and free acids:

| Compound | Melting Point (°C) | Biological Activity | Catalytic Use |

|---|---|---|---|

| 6-Carboxyl-4-phenyl-... (Free acid) | N/A | Not reported | Limited (requires activation) |

| Sodium salt of analogous coumarin | 250–260 | Antimicrobial, anti-inflammatory | Water-phase reactions |

| Quinine salt of coumarin | 180–190 | Antimalarial synergy | Asymmetric oxidations |

Insights :

Phase-Transfer Catalysts

Cinchonidine salts are compared to other chiral catalysts:

| Catalyst Type | Reaction Example | ee% | Temperature Sensitivity |

|---|---|---|---|

| Cinchonidine salt | Michael addition | 85–95% | Moderate |

| Synthetic bis-ammonium salts | Epoxidation | 70–80% | High |

| Crown ether complexes | Alkylation | 60–75% | Low |

Analysis :

- Cinchonidine salts outperform synthetic catalysts in enantioselectivity, likely due to their rigid, natural chiral backbone .

- Temperature effects on ee vary; for example, [bmim][OTf]/CH₂Cl₂ mixtures show improved ee at lower temperatures, a trend that may extend to coumarin salts .

Activité Biologique

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt (CAS No. 380636-40-8) is a compound that has garnered attention for its potential biological activities. It is synthesized through the reaction of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin with cinchonidine, and exhibits a molecular formula of C₃₅H₃₄N₂O₅ and a molecular weight of 562.65 g/mol . This compound is part of a broader class of coumarins, which are known for their diverse pharmacological properties.

The biological activity of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator, influencing biochemical pathways such as signal transduction and metabolic regulation .

Pharmacological Properties

Research indicates that coumarin derivatives, including 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt, exhibit a range of pharmacological effects:

- Antioxidant Activity : Coumarins have demonstrated significant antioxidant properties, which can help mitigate oxidative stress in biological systems .

- Antimicrobial Effects : Some studies have reported that coumarins possess antimicrobial activities against various pathogens, suggesting potential applications in treating infections .

- Anticancer Potential : Certain coumarin derivatives have been investigated for their ability to inhibit cancer cell growth and induce apoptosis in tumor cells .

Case Studies and Research Findings

- Antioxidative Properties : A study highlighted the antioxidative effects of coumarins derived from natural sources like Aloe vera, demonstrating their ability to scavenge free radicals and modulate immune responses .

- Antimicrobial Activity : Research has shown that specific coumarin derivatives can effectively inhibit the growth of Macrophomina phaseolina, a fungus affecting numerous plant species. This suggests their potential as natural fungicides .

- Cognitive Enhancement : Some compounds similar to 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt have been identified as inhibitors of insulin-regulated aminopeptidase, which may enhance cognitive functions by modulating neuropeptide levels .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin | Antioxidant, Antimicrobial | Salt formation with cinchonidine enhances stability |

| 4-Phenyl-3,4-dihydrocoumarin | Anticancer | Known for strong cytotoxicity against cancer cells |

| Cinchonidine | Antimalarial | Used in traditional medicine for its therapeutic properties |

Q & A

Q. What are the recommended methods for synthesizing and purifying 6-carboxyl-4-phenyl-3,4-dihydrocoumarin cinchonidine salt to achieve high enantiomeric purity?

A three-step resolution process is typically employed:

Reduction and Cyclization : Start with 4-oxo-1,2-cyclopentanedicarboxylic acid (V) in an aqueous environment to produce racemic 4-hydroxy-1,2-cyclopentanedicarboxylic acid (VI). Add a water-miscible organic solvent (e.g., ethanol) and cyclize to form the racemic lactone acid (II) .

Salt Formation : Introduce cinchonidine to the lactone acid solution to form diastereomeric salts. Selectively crystallize the desired enantiomer by controlling solvent polarity and temperature .

Recrystallization : Purify the salt via sequential recrystallization from acetone-ether mixtures to enhance enantiomeric purity, as demonstrated in analogous systems .

Q. How can researchers confirm the structural identity and purity of this salt in laboratory settings?

- X-ray Crystallography : Resolve absolute configuration and verify salt formation .

- NMR Spectroscopy : Compare chemical shifts of protons in the coumarin and cinchonidine moieties with reference data .

- Optical Rotation : Measure specific rotation ([α]D) to assess enantiomeric excess (e.g., values exceeding ±40° indicate high purity) .

- HPLC with Chiral Columns : Quantify enantiomeric ratios using polarimetric detectors .

Q. What safety protocols should be followed when handling cinchonidine-based salts in catalysis or resolution experiments?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of fine particulates.

- Waste Disposal : Neutralize acidic byproducts before disposal, as cinchonidine salts may release hazardous compounds under extreme pH .

Advanced Research Questions

Q. How does the conformational flexibility of cinchonidine influence its efficacy in chiral resolution or asymmetric catalysis?

Cinchonidine adopts temperature-dependent conformers (e.g., Closed(7) and Open forms) that modulate its interaction with substrates:

- Closed Conformers : Stabilized at lower temperatures (280–300 K), enhancing stereoselective binding to lactone acids via hydrogen bonding and π-π interactions .

- Open Conformers : Predominant at higher temperatures (310–320 K), reducing enantioselectivity due to weaker substrate alignment .

Methodological Insight : Use NOESY-DFT analysis to map conformational populations and correlate them with catalytic outcomes .

Q. How can researchers resolve contradictions in enantioselectivity data when using this salt in heterogeneous catalysis?

Contradictions often arise from variations in:

- Surface Adsorption : Ensure cinchonidine is tethered adjacent to catalytic sites (e.g., Pt nanoparticles) to maximize stereochemical induction. Random distribution on supports reduces selectivity .

- Solvent Polarity : Polar solvents (e.g., ethanol) stabilize ion pairs in salt formation, while non-polar solvents (toluene) favor non-productive conformers .

Resolution Strategy : Replicate experiments with controlled tethering protocols (e.g., click chemistry on silica supports) and solvent gradients .

Q. What advanced techniques are suitable for analyzing the temperature-dependent behavior of this salt in catalytic systems?

- Circular Dichroism (CD) : Track conformational changes in cinchonidine under varying thermal conditions .

- Free Energy Surface (FES) Calculations : Combine DFT and molecular dynamics to predict dominant conformers at specific temperatures .

- In Situ IR Spectroscopy : Monitor real-time interactions between the salt and substrates during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.